BZ-Arg-ome carbonate salt

Übersicht

Beschreibung

BZ-Arg-ome carbonate salt is a useful research compound. Its molecular formula is C15H22N4O6 and its molecular weight is 354.36 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

It’s known that many carbonate salts interact with various biological targets, influencing a range of physiological processes

Mode of Action

For instance, they can modulate the affinity of proteins for particular columns and nonspecific protein–protein or protein–surface interactions

Biochemical Pathways

For example, they can influence protein–surface interactions, which are crucial for various cellular processes

Pharmacokinetics

It’s known that the adme properties of a compound are strongly influenced by its physicochemical parameters

Result of Action

It’s known that cationic amino acid-based surfactants, which bz-arg-ome carbonate salt may be classified as, can interact with lipid bilayers of microorganisms, resulting in cell death through disruption of membrane topology

Action Environment

For instance, the formation of carbonate salts or ion pairs in water is mostly driven by entropy

Biologische Aktivität

BZ-Arg-ome carbonate salt is a compound of interest due to its potential biological activities, particularly in the realm of pharmacology and biochemistry. This article reviews its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.

This compound is synthesized through various chemical pathways involving arginine derivatives. The synthesis typically involves protecting groups to facilitate reactions without unwanted side reactions. For instance, the use of Boc (tert-butyloxycarbonyl) protection allows for selective reactions at specific functional groups, which is crucial for maintaining the integrity of the arginine moiety during synthesis.

Biological Activity

The biological activity of this compound has been explored in several studies, revealing its potential as a therapeutic agent.

- Protease Inhibition : this compound has shown promise as an inhibitor of certain proteases, which are enzymes that break down proteins. The inhibition mechanism often involves binding to the active site or allosteric sites of these enzymes, thereby preventing substrate access.

- Antiviral Properties : Studies have indicated that derivatives of BZ-Arg-ome may exhibit antiviral activity by interfering with viral replication processes. This is particularly relevant in the context of emerging viral diseases where effective antiviral agents are needed.

Case Studies

-

A study investigating the effects of this compound on cathepsin B levels in rat models demonstrated a significant reduction in enzyme activity post-administration. The results indicated a range of 22–91% inhibition in liver and kidney homogenates depending on the dosage and formulation used (Table 1) .

Dosage (mg/kg) % Inhibition in Liver % Inhibition in Kidney 25 70.5 39.0 50 86.9 57.3 75 28.3 24.2 100 91.8 78.8 - Another study focused on the structure-activity relationship (SAR) of related compounds showed that modifications to the arginine side chain significantly influenced biological activity, suggesting that careful design can enhance efficacy against targeted proteases .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates a favorable absorption and distribution pattern when administered orally or intravenously. Studies have shown that peak plasma concentrations are achieved within hours, with a half-life suitable for therapeutic applications.

Therapeutic Implications

Given its protease inhibition and antiviral properties, this compound has potential applications in treating diseases characterized by excessive proteolytic activity or viral infections. Further research is warranted to explore its effectiveness in clinical settings.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Overview : BZ-Arg-OMe carbonate salt is extensively used as a building block in the synthesis of peptides. Its unique chemical properties facilitate the formation of bioactive peptides that are crucial in pharmaceutical applications.

Case Study : In a study focused on synthesizing bioactive peptides, researchers utilized BZ-Arg-OMe to create peptide sequences that exhibited enhanced biological activity compared to traditional methods. The incorporation of this compound allowed for improved yields and purity of synthesized peptides, demonstrating its effectiveness in peptide chemistry .

Drug Development

Overview : The compound plays a vital role in drug formulation, enhancing the stability and bioavailability of drug candidates. This is particularly important for compounds that require specific delivery mechanisms to achieve therapeutic effects.

Data Table: Drug Development Applications

| Application Area | Impact of this compound |

|---|---|

| Stability | Increases shelf-life and effectiveness of pharmaceuticals |

| Bioavailability | Enhances absorption rates in biological systems |

| Targeted Delivery | Facilitates conjugation with targeting moieties |

Bioconjugation

Overview : this compound is employed in bioconjugation processes, which involve attaching biomolecules to surfaces or other molecules. This is essential for developing targeted drug delivery systems.

Case Study : Research demonstrated that using BZ-Arg-OMe in bioconjugation led to the successful attachment of therapeutic agents to nanoparticle carriers, resulting in targeted delivery to cancer cells. This approach minimized side effects on healthy tissues while maximizing therapeutic efficacy .

Diagnostics

Overview : In the field of diagnostics, this compound aids in developing assays and detection methods for various diseases. Its ability to interact with biological systems enhances the accuracy and reliability of diagnostic tests.

Data Table: Diagnostic Applications

| Diagnostic Method | Role of this compound |

|---|---|

| Assay Development | Improves sensitivity and specificity |

| Biomarker Detection | Enhances binding affinity with target biomolecules |

| Disease Monitoring | Facilitates real-time monitoring of disease markers |

Research in Cancer Therapy

Overview : this compound has shown potential in cancer research, particularly in designing targeted therapies that selectively attack cancer cells while minimizing damage to healthy tissues.

Case Study : A recent study explored the use of BZ-Arg-OMe in developing a novel nanoparticle system for delivering chemotherapeutic agents directly to tumor sites. The results indicated a significant reduction in tumor size with minimal side effects, highlighting the compound's potential as a therapeutic agent .

Eigenschaften

IUPAC Name |

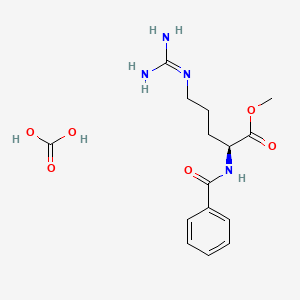

carbonic acid;methyl 2-benzamido-5-(diaminomethylideneamino)pentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O3.CH2O3/c1-21-13(20)11(8-5-9-17-14(15)16)18-12(19)10-6-3-2-4-7-10;2-1(3)4/h2-4,6-7,11H,5,8-9H2,1H3,(H,18,19)(H4,15,16,17);(H2,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYDGTEAWFBDILR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCCN=C(N)N)NC(=O)C1=CC=CC=C1.C(=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.